BIS(TRIMETHYLSILYLMETHYL)AMINE

Beschreibung

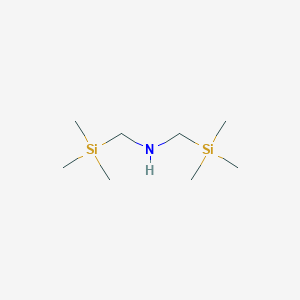

BIS(TRIMETHYLSILYLMETHYL)AMINE (CAS 17882-91-6) is an organosilicon compound with the molecular formula C₈H₂₃NSi₂ and a molecular weight of 189.446 g/mol . Structurally, it consists of a central nitrogen atom bonded to two trimethylsilylmethyl (–CH₂Si(CH₃)₃) groups. This compound is a liquid at room temperature, with a density of 0.8±0.1 g/cm³, a boiling point of 175.0±15.0 °C, and a flash point of 59.6±20.4 °C . Its primary use is as a chemical intermediate in organosilicon synthesis, particularly in applications requiring silicon-nitrogen bond formation .

Eigenschaften

IUPAC Name |

1-trimethylsilyl-N-(trimethylsilylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23NSi2/c1-10(2,3)7-9-8-11(4,5)6/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJILDWKZIVTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CNC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170549 | |

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17882-91-6 | |

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chloromethyltrimethylsilane Route

Heating (chloromethyl)trimethylsilane () with excess liquid ammonia in an autoclave at 120°C generates bis(trimethylsilylmethyl)amine alongside monosubstituted byproducts. The reaction proceeds via nucleophilic substitution:

Key Parameters :

Iodomethyltrimethylsilane Route

Replacing chloride with iodide enhances reactivity. (Iodomethyl)trimethylsilane () reacts with ammonia under similar conditions, yielding 23% this compound.

Advantages :

-

Higher yield due to iodide’s superior leaving-group ability.

Comparative Data :

Two-Step Synthesis via Masked Amines

To circumvent low yields in direct amination, masked amino groups (e.g., azido, phthalimido) enable controlled stepwise synthesis.

Azide Pathway

-

Azide Formation : React with sodium azide ():

-

Reduction to Amine : Hydrogenate the azide intermediate:

Advantages :

Phthalimide Pathway

-

Alkylation : React with potassium phthalimide:

-

Deprotection : Hydrazinolysis liberates the primary amine:

Yield : ~60–70% after purification.

Solvent-Mediated Alkylation

Dimethyl sulfoxide (DMSO) facilitates the reaction of (iodomethyl)trimethylsilane with amines at ambient temperatures. While typically used for secondary amines, excess ammonia in DMSO marginally improves bis-product formation:

Conditions :

Mechanistic and Practical Considerations

Side Reactions

Analyse Chemischer Reaktionen

Types of Reactions

BIS(TRIMETHYLSILYLMETHYL)AMINE, undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although the trimethylsilyl groups are generally resistant to these processes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include trimethylsilyl chloride, triethylamine, and various oxidizing and reducing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Major Products Formed

The major products formed from reactions involving this compound, depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

BSMA, with the molecular formula _2NH, is characterized by its trimethylsilyl groups, which enhance its stability and reactivity. The presence of these groups allows it to function as a versatile reagent in various chemical reactions.

Organic Synthesis

BSMA is widely used as a reagent in organic synthesis due to its ability to act as a protecting group for amines. This property facilitates selective reactions at other functional sites on the molecule.

Key Reactions:

- Silylation : BSMA can introduce silicon into organic molecules, enhancing their stability and reactivity.

- Substitution Reactions : The trimethylsilyl groups can be replaced by other functional groups under specific conditions, allowing for the synthesis of complex organic compounds.

Case Study: Synthesis of Bioactive Molecules

In a study published in the Journal of Organic Chemistry, BSMA was utilized to synthesize a series of bioactive molecules with potential pharmaceutical applications. The results demonstrated that BSMA effectively protected amine functionalities while allowing for subsequent modifications at other positions on the molecule .

Analytical Chemistry

BSMA serves as an effective silylating agent in gas chromatography (GC) and mass spectrometry (MS). Its ability to form trimethylsilyl derivatives enhances the volatility and thermal stability of analytes, making them suitable for analysis.

Applications:

- Derivatization : BSMA is employed to prepare TMS derivatives for GC analysis, similar to hexamethyldisilazane (HMDS).

- Improved Detection : The silylation process increases the sensitivity of detection methods for various compounds.

Case Study: Analysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A research article highlighted the use of BSMA in forming GC-MS-compatible derivatives of NSAIDs. This method improved the detection limits and resolution of the chromatographic analysis .

Material Science

In industrial applications, BSMA is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.

Key Properties:

- Chemical Inertness : BSMA's stability under various conditions allows it to be used in demanding environments.

- Enhanced Adhesion : The incorporation of BSMA into polymer matrices improves adhesion properties.

Case Study: Development of Advanced Coatings

Research conducted on coatings incorporating BSMA revealed enhanced durability and resistance to environmental factors. This study demonstrated that BSMA-modified coatings exhibited superior performance compared to traditional formulations .

Wirkmechanismus

The mechanism of action of BIS(TRIMETHYLSILYLMETHYL)AMINE, involves the interaction of its trimethylsilyl groups with other molecules. These groups can act as protecting groups, temporarily blocking reactive sites on a molecule and allowing for selective reactions at other sites. The compound’s molecular targets and pathways depend on the specific application and the nature of the other molecules involved .

Vergleich Mit ähnlichen Verbindungen

N,N-BIS(TRIMETHYLSILYL)ALLYLAMINE (SIB1852.7)

Hexamethyldisilazane (HMDS)

- CAS : 999-97-5 (inferred from ).

- Formula : C₆H₁₉NSi₂ .

- Key Differences: Contains two trimethylsilyl (–Si(CH₃)₃) groups directly bonded to nitrogen, lacking the methylene (–CH₂–) bridges. Lower molecular weight (161.39 g/mol) and boiling point (125–126 °C) compared to this compound . Applications: Widely used as a silylating agent and non-nucleophilic base in organic synthesis .

Functional Analogues

Sodium Bis(trimethylsilyl)amide (NaHMDS)

BIS(3-TRIETHOXYSILYLPROPYL)AMINE

Comparative Data Table

| Compound | CAS | Formula | Molecular Weight (g/mol) | Physical State | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 17882-91-6 | C₈H₂₃NSi₂ | 189.45 | Liquid | 175.0±15.0 | Organosilicon intermediates |

| N,N-BIS(TRIMETHYLSILYL)ALLYLAMINE | SIB1852.7 | C₉H₂₃NSi₂ | ~189.45 | Liquid | Not reported | Allyl-siloxane synthesis |

| Hexamethyldisilazane (HMDS) | 999-97-5 | C₆H₁₉NSi₂ | 161.39 | Liquid | 125–126 | Silylation, base in synthesis |

| Sodium Bis(trimethylsilyl)amide | 1070-89-9 | C₆H₁₈NNaSi₂ | 183.37 | Solid | Decomposes | Strong base for deprotonation |

| BIS(3-TRIETHOXYSILYLPROPYL)AMINE | 13497-18-2 | C₁₈H₄₃NO₆Si₂ | 449.78 | Liquid | Not reported | Surface modification |

Biologische Aktivität

Introduction

BIS(TRIMETHYLSILYLMETHYL)AMINE, also known as N,N-Bis(trimethylsilyl)methylamine, is a compound with significant applications in organic synthesis, particularly as a silylating agent. Its unique structure allows it to participate in various chemical reactions, including the formation of derivatives useful in gas chromatography (GC). This article explores its biological activity, focusing on its chemical properties, synthesis, and potential biological implications.

This compound is characterized by its trimethylsilyl groups attached to a methylamine backbone. The molecular formula is , and it has a molecular weight of 175.42 g/mol. The compound is primarily used for silylation reactions due to its ability to form stable derivatives with hydroxyl and carboxyl groups.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 175.42 g/mol |

| Boiling Point | 144-147 °C |

| Density | 0.799 g/mL at 20 °C |

| Refractive Index | 1.421 |

Synthesis and Derivatives

This compound can be synthesized through the reaction of trimethylsilylmethyl chloride with ammonia or amines. This process yields the amine compound, which can then be used to produce various derivatives.

Synthesis Pathway

- Starting Materials : Trimethylsilylmethyl chloride and ammonia.

- Reaction Conditions : The reaction typically occurs under an inert atmosphere to prevent moisture interference.

- Product Formation : The resulting product is purified through distillation or chromatography.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on similar silyl compounds, revealing their potential effects on human cell lines. For instance, studies on bis(trimethylsilyl)alkenes demonstrated varying degrees of cytotoxicity depending on the concentration and exposure time . It is hypothesized that this compound may exhibit similar properties, warranting further investigation into its safety and efficacy.

Case Studies

- Silylation in Drug Development : A study explored the use of silylating agents in the derivatization of non-steroidal anti-inflammatory drugs (NSAIDs), enhancing their detectability in biological samples through GC-MS analysis . This application underscores the importance of this compound in pharmaceutical research.

- Stability of Imines : Research has shown that the reaction of this compound with aldehydes leads to stable imines, which may have implications for drug design and synthesis . The stability of these derivatives suggests potential applications in creating new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for bis(trimethylsilylmethyl)amine, and how can its purity be optimized?

this compound is typically synthesized via alkylation or silylation reactions. For example, trimethylsilylmethyl triflate can react with primary amines under anhydrous conditions in dichloromethane at room temperature for 48–72 hours, yielding silylated products with high efficiency (81–87% yields in analogous reactions) . To optimize purity, use inert atmospheres (argon/nitrogen) and rigorously dry solvents. Post-synthesis purification via fractional distillation (boiling point: 175°C at 760 mmHg) or column chromatography with non-polar eluents is recommended .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ²⁹Si NMR to confirm silyl group integration and bonding environments. The trimethylsilyl protons appear as singlets (δ 0.1–0.3 ppm), while the methylene protons resonate near δ 1.5–2.0 ppm .

- GC-MS : To assess volatility and detect impurities (molecular ion peak at m/z 189.4).

- Density measurements : Compare experimental values (0.8 g/cm³) with literature data .

Q. What safety protocols are essential for handling this compound?

The compound is flammable (flash point: 59.6°C) and sensitive to moisture. Key protocols:

- Store under inert gas (argon) in sealed containers at 2–8°C.

- Use fume hoods and explosion-proof equipment during synthesis.

- Dispose of waste per TSCA R&D exemption guidelines (40 CFR 720.36), ensuring supervision by a "technically qualified individual" .

Advanced Research Questions

Q. How do the steric and electronic properties of this compound influence its reactivity in organometallic catalysis?

The trimethylsilyl groups provide steric bulk, stabilizing reactive intermediates (e.g., low-coordinate metal centers) while electronically shielding the nitrogen lone pair. This dual effect enhances selectivity in catalytic cycles, such as C–H activation or cross-coupling reactions. Experimental validation via X-ray crystallography of metal complexes and DFT calculations is advised to map steric parameters .

Q. What experimental strategies mitigate hydrolysis and thermal degradation during reactions involving this compound?

Hydrolysis sensitivity requires strict anhydrous conditions (e.g., molecular sieves, Schlenk techniques). For thermal stability, conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C). In reflux conditions (e.g., THF at 66°C), monitor reaction progress via in-situ IR spectroscopy to detect silyl ether byproducts .

Q. How can conflicting literature data on physicochemical properties (e.g., boiling point ranges) be resolved?

Cross-validate using multiple techniques:

- Boiling point : Compare experimental distillation data with computational predictions (e.g., Antoine equation parameters).

- Density : Use pycnometry for precise measurements. Discrepancies may arise from impurities or calibration errors; replicate experiments under controlled conditions .

Q. What challenges arise in interpreting ²⁹Si NMR spectra of this compound derivatives?

The silyl groups produce distinct ²⁹Si chemical shifts (δ −10 to −20 ppm for Si–N bonds). Challenges include:

- Signal broadening due to quadrupolar relaxation (¹⁴N coupling).

- Overlapping peaks in asymmetric derivatives. Solutions: Use high-field NMR (≥500 MHz), deuterated solvents, and inverse-gated decoupling .

Q. How is this compound utilized in synthesizing nitrogen-containing heterocycles?

The compound acts as a silylating agent in N-alkylation reactions. For example, it facilitates the synthesis of 1-azaazulene N-ylides via trimethylsilylmethylation, enabling subsequent cycloadditions with dipolarophiles (e.g., alkynes). Reaction optimization requires monitoring by TLC and adjusting stoichiometry to avoid over-silylation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.